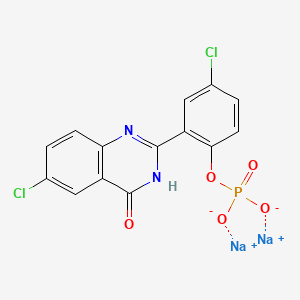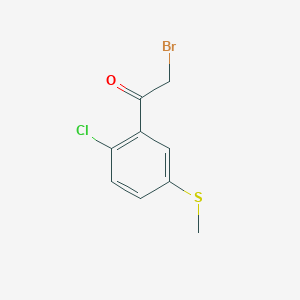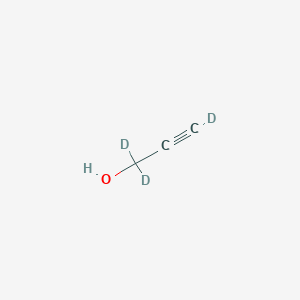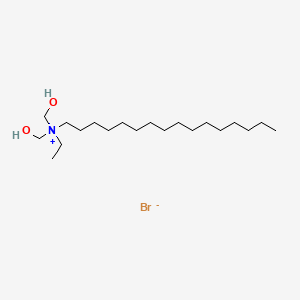
FLsharptrade mark-Phosphate, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FLsharptrade mark-Phosphate, disodium salt is a fluorogenic and chromogenic substrate used primarily for the detection of phosphatases and other enzymes that hydrolyze phosphate esters . This compound is valuable in various research and industrial applications due to its ability to produce a detectable signal upon enzymatic reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FLsharptrade mark-Phosphate, disodium salt can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to form disodium phosphate (Na₂HPO₄) and water (H₂O) :
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of disodium phosphate involves a two-step process. First, dicalcium phosphate reacts with sodium bisulfate to produce monosodium phosphate and calcium sulfate. The monosodium phosphate is then partially neutralized with sodium hydroxide to yield disodium phosphate :
CaHPO4+NaHSO4→NaH2PO4+CaSO4
NaH2PO4+NaOH→Na2HPO4+H2O
Analyse Chemischer Reaktionen
Types of Reactions
FLsharptrade mark-Phosphate, disodium salt undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phosphatases, resulting in the release of phosphate ions.
Precipitation: Reaction with silver nitrate to form silver phosphate, a precipitate.
Common Reagents and Conditions
Hydrolysis: Typically involves phosphatases in an aqueous solution.
Precipitation: Silver nitrate (AgNO₃) in an aqueous solution.
Major Products
Hydrolysis: Phosphate ions (PO₄³⁻).
Precipitation: Silver phosphate (Ag₃PO₄).
Wissenschaftliche Forschungsanwendungen
FLsharptrade mark-Phosphate, disodium salt is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to detect phosphatase activity.
Biology: Employed in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Industry: Applied in the production of detergents and water treatment chemicals.
Wirkmechanismus
FLsharptrade mark-Phosphate, disodium salt functions as a substrate for phosphatases. When hydrolyzed by these enzymes, it releases phosphate ions, which can be detected through fluorogenic or chromogenic methods . The enzymatic reaction typically involves the cleavage of the phosphate ester bond, resulting in a detectable signal.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different solubility and pH properties.
Trisodium phosphate (Na₃PO₄): More alkaline and used in different industrial applications.
Dipotassium phosphate (K₂HPO₄): Similar to disodium phosphate but with potassium ions.
Uniqueness
FLsharptrade mark-Phosphate, disodium salt is unique due to its dual functionality as both a fluorogenic and chromogenic substrate, making it highly versatile for various detection methods .
Eigenschaften
Molekularformel |
C14H7Cl2N2Na2O5P |
|---|---|
Molekulargewicht |
431.1 g/mol |
IUPAC-Name |
disodium;[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C14H9Cl2N2O5P.2Na/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22;;/h1-6H,(H,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
OBYXHRHRSPWVJK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)

![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)


![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)


